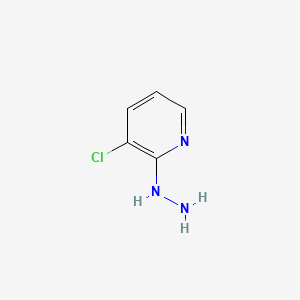

3-Chloro-2-hydrazinopyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-chloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCTBDPZIKHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945540 | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22841-92-5 | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22841-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-pyridin-2-yl)-hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)hydrazine

This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-2-yl)hydrazine, a key chemical intermediate in the synthesis of modern insecticides. The information is tailored for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, presenting its chemical structure, properties, synthesis protocols, and its role in further synthetic pathways.

Chemical Structure and Identity

1-(3-Chloropyridin-2-yl)hydrazine is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a chlorine atom at the 3-position and a hydrazine (B178648) group at the 2-position.

-

Chemical Formula: C₅H₆ClN₃

-

Alternative Names: 3-Chloro-2-hydrazinopyridine, 2-Hydrazino-3-chloropyridine[2][3]

The structure is characterized by an intramolecular hydrogen bond between the hydrazine group and the chlorine atom, which results in the formation of a stable, planar five-membered ring.[4]

Physicochemical and Crystallographic Data

The compound is typically an off-white to pale yellow crystalline solid at room temperature.[5] It is sparingly soluble in water but shows better solubility in polar organic solvents like ethanol (B145695), DMSO, and DMF.[5]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 165-167 °C | [3] |

| Boiling Point | 247.6 ± 50.0 °C (Predicted) | [3] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.65 ± 0.70 (Predicted) | [3][5] |

| Physical Form | Solid | [3][5] |

| XLogP3-AA | 1.1 | [2] |

Table 2: Crystallographic Data

The crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine has been determined by X-ray diffraction.[4]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a | 11.637 (2) Å | [4] |

| b | 3.9060 (8) Å | [4] |

| c | 13.946 (3) Å | [4] |

| β | 103.46 (3)° | [4] |

| Volume | 616.5 (2) ų | [4] |

| Z | 4 | [4] |

Spectroscopic Data

Synthesis and Experimental Protocols

The primary and most widely documented method for synthesizing 1-(3-Chloropyridin-2-yl)hydrazine is the nucleophilic substitution of a chlorine atom from 2,3-dichloropyridine (B146566) with hydrazine.[4]

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

This protocol is a composite representation based on multiple cited laboratory and patent procedures.[4][6]

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (B1144303) (78-80% aqueous solution)

-

Ethanol

-

Tetrahydrofuran (B95107) (THF) for recrystallization

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1 equivalent).

-

Add ethanol as the solvent.

-

Heat the solution to reflux.

-

Add hydrazine hydrate (1 to 1.2 equivalents, though some procedures use a larger excess) dropwise to the refluxing solution.[4]

-

Stir the reaction mixture and maintain reflux for 2 to 8 hours.[3][4] The reaction progress can be monitored by HPLC to ensure the consumption of the starting material.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

For further purification, recrystallize the crude product from a suitable solvent such as tetrahydrofuran (THF) to obtain pure 1-(3-Chloropyridin-2-yl)hydrazine as a crystalline solid.[4]

-

Dry the final product under vacuum. A yield of approximately 65% can be expected for the recrystallized product.[4]

Role in Insecticide Synthesis: The Pathway to Chlorantraniliprole

1-(3-Chloropyridin-2-yl)hydrazine is a crucial building block for the synthesis of anthranilic diamide (B1670390) insecticides, most notably Chlorantraniliprole (also known as Rynaxypyr).[4][7] These insecticides are potent and selective activators of insect ryanodine (B192298) receptors.[4] The following workflow illustrates the multi-step conversion of 1-(3-Chloropyridin-2-yl)hydrazine into the key pyrazole (B372694) carboxylic acid intermediate, which is then coupled to form the final active ingredient.

Caption: Synthetic pathway from 1-(3-Chloropyridin-2-yl)hydrazine to Chlorantraniliprole.

This synthetic sequence highlights the transformation of the initial hydrazine through cyclization, bromination, oxidation, and hydrolysis to form a key pyrazole carboxylic acid.[7][8] This acid is then coupled with a second key intermediate, an aminobenzamide derivative, to yield the final insecticide, Chlorantraniliprole.[7][9]

Safety and Handling

1-(3-Chloropyridin-2-yl)hydrazine is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[1][10] |

| H315 | Causes skin irritation.[1][10] |

| H319 | Causes serious eye irritation.[1][10] |

| H335 | May cause respiratory irritation.[1][10] |

Standard precautionary statements apply, such as avoiding breathing dust/fumes, washing hands thoroughly after handling, and avoiding release to the environment.[10] For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.

References

- 1. (3-Chloropyridin-2-yl)hydrazine | 22841-92-5 [sigmaaldrich.com]

- 2. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]

- 7. benchchem.com [benchchem.com]

- 8. CN108191822A - A kind of synthetic method of Rynaxypyr - Google Patents [patents.google.com]

- 9. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of 3-Chloro-2-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chloro-2-hydrazinopyridine (CAS No. 22841-92-5). It includes detailed experimental protocols, reactivity information, and safety guidelines, intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.

Core Physical and Chemical Properties

This compound is an off-white to pale yellow crystalline solid.[1][2][3] Its structural and physicochemical properties make it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃ | [2][4][5][6] |

| Molecular Weight | 143.57 g/mol | [4][5][6] |

| Melting Point | 160-168 °C | [2] |

| 165-167 °C | [4][7] | |

| 163.5-164.9 °C | [8] | |

| 180-185 °C (decomposes) | [3] | |

| Boiling Point | 276.6 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| 1.38 g/cm³ (estimated) | [3] | |

| Appearance | Off-white crystalline solid | [2] |

| White to light yellow solid or powder | [1] | |

| Off-white to pale yellow crystalline powder | [3] | |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane.[1][3] | |

| Flash Point | 121.1 ± 23.2 °C | [4] |

| Vapour Pressure | 0.0 ± 0.6 mmHg at 25 °C | [4] |

| LogP | 0.66 | [4] |

Chemical Structure and Reactivity

The molecule consists of a pyridine (B92270) ring with a chlorine atom at the 3-position and a hydrazine (B178648) group at the 2-position.[6] This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile synthetic intermediate.[2][6]

The reactivity of this compound is characterized by:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For instance, it can react with alkoxides to form ether derivatives.[1] The electron-withdrawing effect of the pyridine ring nitrogen enhances the polarity of the carbon-chlorine bond, facilitating attack by nucleophiles.[1]

-

Hydrazine Group Reactivity: The hydrazine group is both nucleophilic and reductive.[1] It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives, a reaction widely used in medicinal chemistry to generate compounds with diverse biological activities.[1][2]

-

Coordination Chemistry: The nitrogen atoms in the pyridine ring and the hydrazine group can act as ligands, allowing the molecule to coordinate with metal ions to form complexes. This property suggests potential applications in catalysis and materials science.[1]

Caption: Key reaction pathways for this compound.

Experimental Protocols: Synthesis

The most common and high-yield method for synthesizing this compound is through the nucleophilic aromatic substitution of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303).[6][9]

General Synthesis Protocol from 2,3-Dichloropyridine

This protocol is a generalized procedure based on several cited methods.[8][9][10][11]

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (≥80%)

-

Polar solvent (e.g., ethanol, methanol, DMF, DMAc, or THF)[9]

-

Deionized water

Procedure:

-

In a suitable reaction vessel (e.g., a four-necked flask), charge 2,3-dichloropyridine and the chosen polar solvent.

-

Add hydrazine hydrate to the mixture. The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is crucial, with ratios from 1:4 to 1:6 often used to drive the reaction to completion.[6][9] The addition may be done dropwise, and an exotherm may be observed.[8]

-

Heat the reaction mixture to reflux. The reaction time typically ranges from 4 to 30 hours, depending on the solvent and specific conditions.[8][9][10][12] The reaction progress can be monitored by HPLC.[8][9]

-

After the reaction is complete, cool the mixture to room temperature (e.g., 25-30 °C).[8][9]

-

Water is often added during the cooling process to precipitate the product.[8]

-

Collect the resulting solid product by suction filtration.

-

Wash the filtered solid with water to remove any remaining impurities.

-

Dry the product under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is obtained.[8] This procedure can yield the product in high purity (≥99%) and with yields ranging from 95% to 99%.[9]

Caption: Workflow for the synthesis of this compound.

Applications

This compound is a crucial building block in various sectors due to its versatile reactivity.[2]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its derivatives have been investigated for a range of biological activities, including as potential anti-cancer, antibacterial, and antiviral drugs.[1][2] The ability to form hydrazone derivatives is particularly important in medicinal chemistry for creating compounds with diverse pharmacological profiles.[2]

-

Agrochemicals: The compound is an important intermediate for new ryanodine (B192298) receptor insecticides, such as Chlorantraniliprole and Cyantraniliprole.[10][12] It is also used in the formulation of other pesticides and herbicides to enhance crop protection.[1][2] Derivatives have shown significant fungicidal properties against various plant pathogens.[6][11]

-

Material Science: It is explored for its potential in developing novel functional materials, such as polymers and coatings, by incorporating it into larger molecular structures to impart specific optical or electrical properties.[1][2]

Caption: Major application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed and fatal if inhaled.[5][13]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[13][14]

-

Respiratory Irritation: May cause respiratory irritation.[13][14]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5]

Handling and Storage:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][13][14] Avoid breathing dust and prevent contact with skin and eyes.[14][15] Do not eat, drink, or smoke when using this product.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, flames, and sparks.[1][4] Keep containers tightly closed.[13][15] Store isolated from incompatible materials such as oxidizing agents and acids.[1][4] Recommended storage temperature is between 0-8 °C.[2]

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]

-

Skin Contact: Flush skin with plenty of running water and soap.[14] Remove contaminated clothing and wash it before reuse.[13] Seek medical attention if irritation occurs.[14]

-

Eye Contact: Rinse cautiously with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[13][15]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][13][15]

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable national and regional regulations.[4][13]

References

- 1. pipzine-chem.com [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:22841-92-5 | Chemsrc [chemsrc.com]

- 5. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 22841-92-5 | Benchchem [benchchem.com]

- 7. This compound | 22841-92-5 [sigmaaldrich.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 10. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 11. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 12. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

Spectroscopic and Structural Elucidation of 3-Chloro-2-hydrazinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the versatile synthetic intermediate, 3-Chloro-2-hydrazinopyridine. This compound is a key building block in the development of a wide range of pharmaceutical and agrochemical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural confirmation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Py-H | 6.87 | d, J=4.8Hz |

| Py-H | 8.30 | t, J=6.3Hz |

| Py-H | 8.38 | t, J=7.8Hz |

| NH | 9.12 | s |

Data sourced from patent CN105418496A[1]. The patent describes the synthesis of derivatives of this compound and provides this representative ¹H NMR data for a related structure.

¹³C NMR Data

Experimental ¹³C NMR data for this compound was not found in the publicly available literature during the course of this review.

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3100 | N-H Stretch | Hydrazine (B178648) (-NHNH₂) |

| ~1600 | C=N Stretch | Pyridine Ring |

Expected vibrational frequencies based on the functional groups present in the molecule[2].

Mass Spectrometry (MS)

| m/z | Ion |

| 143 | [M]⁺ |

| 145 | [M+2]⁺ |

The presence of the [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak is characteristic of a compound containing one chlorine atom[3].

Experimental Protocols

Synthesis of this compound

A common and high-yield method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303).[1][4]

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloropyridine (1 equivalent) in a suitable polar solvent such as ethanol (B145695) or N,N-dimethylformamide.[1]

-

Add hydrazine hydrate (4-6 equivalents) dropwise to the solution.[1]

-

Heat the reaction mixture to reflux and maintain for 4 to 72 hours, monitoring the reaction progress by thin-layer chromatography.[1]

-

After completion, cool the reaction mixture to room temperature.

-

The product precipitates as a solid and is collected by suction filtration.

-

The solid is washed with water and dried to afford this compound as a white to light brownish crystalline powder.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, and the resulting fragments are analyzed. The molecular ion peak and isotopic distribution provide information about the molecular weight and elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

References

- 1. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 2. This compound | 22841-92-5 | Benchchem [benchchem.com]

- 3. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pipzine-chem.com [pipzine-chem.com]

- 5. patents.justia.com [patents.justia.com]

Reactivity of the hydrazine group in 3-Chloro-2-hydrazinopyridine

An In-depth Technical Guide to the Reactivity of the Hydrazine (B178648) Group in 3-Chloro-2-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a pivotal intermediate in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its synthetic versatility stems from the presence of two key reactive sites: a chlorine atom at the 3-position and a hydrazine group at the 2-position.[3][4] This guide focuses specifically on the reactivity of the hydrazine moiety, a powerful nucleophile and a precursor to various fused heterocyclic systems. We will explore its primary reaction pathways, provide quantitative data from literature, detail experimental protocols, and visualize the underlying chemical transformations.

Core Reactivity Principles

The chemical behavior of this compound is governed by the interplay of its functional groups and the pyridine (B92270) ring's electronic nature. The pyridine ring nitrogen acts as an electron-withdrawing group, which influences the electron density across the ring and the reactivity of its substituents.[3] This electronic arrangement confers a dual reactivity profile to the molecule.

-

Hydrazine Group (-NHNH₂): Located at the 2-position, this group is strongly nucleophilic and reductive.[3] The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers, making it the primary site for condensation and cyclization reactions.

-

Chlorine Atom (-Cl): Positioned at the 3-position, the chlorine atom is a good leaving group, susceptible to displacement by nucleophilic aromatic substitution.[3][4]

This dual reactivity allows for a controlled, stepwise approach to constructing complex molecular architectures, making it an invaluable building block in organic synthesis.[4]

Key Reactions of the Hydrazine Group

The nucleophilic nature of the hydrazine group is central to its synthetic utility. The most prominent reactions are condensation with carbonyl compounds and cyclocondensation to form fused ring systems.

Condensation Reactions: Formation of Hydrazones

The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[4] This reaction is fundamental for creating more complex molecules and is often a preliminary step for further transformations. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration.[3]

References

Mechanism of Nucleophilic Substitution on the Pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing nucleophilic substitution reactions on the pyridine (B92270) ring. A thorough understanding of these pathways is critical for the rational design and synthesis of novel pyridine-containing compounds, which are ubiquitous scaffolds in pharmaceuticals and other functional materials. This document details the predominant reaction mechanisms, presents quantitative data for comparative analysis, outlines experimental protocols for key transformations, and provides visual representations of the underlying chemical logic.

Fundamental Principles of Pyridine Reactivity

The pyridine ring, an isoelectronic analogue of benzene (B151609), exhibits distinct reactivity due to the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the electron density distribution within the aromatic system, rendering the ring electron-deficient, particularly at the ortho (C2, C6) and para (C4) positions. This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is less favorable for benzene and its electron-rich derivatives.

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital and is not part of the aromatic π-system, which imparts basicity to pyridine. However, under acidic conditions, protonation of the nitrogen further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.

Major Mechanisms of Nucleophilic Substitution

Nucleophilic substitution on the pyridine ring can proceed through several distinct mechanisms, the most prominent of which are the SNAr (addition-elimination) pathway, the Chichibabin reaction (hydride displacement), and reactions involving organometallic reagents.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process that is characteristic of electron-deficient aromatic systems.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one bearing a good leaving group (e.g., a halide). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: In the subsequent fast step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The regioselectivity of the SNAr reaction on pyridine is a crucial aspect. Attack at the C2 and C4 positions is strongly favored over attack at the C3 position. This preference is attributed to the superior stability of the Meisenheimer complex formed upon ortho or para attack, as the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This delocalization is not possible when the nucleophile attacks the C3 position.

Caption: General workflow for the SNAr mechanism on a pyridine derivative.

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is characteristic of the rate-determining nucleophilic addition. The high reactivity of fluoro-substituted pyridines is attributed to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack.

The Chichibabin Reaction

The Chichibabin reaction is a unique nucleophilic substitution in which a hydride ion (H⁻) is displaced from the pyridine ring, most commonly by an amide anion (NH₂⁻). This reaction provides a direct route to 2-aminopyridines and their derivatives. The generally accepted mechanism is an addition-elimination process:

-

Nucleophilic Addition of Amide: The potent nucleophile, sodium amide (NaNH₂), adds to the C2 position of the pyridine ring to form a σ-adduct (a type of Meisenheimer complex).

-

Hydride Elimination: Aromatization is achieved through the elimination of a hydride ion. The liberated hydride ion then reacts with an acidic proton source in the reaction mixture, such as ammonia (B1221849) or the 2-aminopyridine (B139424) product, to form hydrogen gas.

Caption: Simplified mechanism of the Chichibabin reaction.

The reaction is typically carried out at elevated temperatures in an inert solvent like toluene (B28343) or xylene. While the C2 position is the most common site of amination, substitution at the C4 position can occur if both C2 and C6 positions are blocked.

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles that can add to the pyridine ring. These reactions often lead to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to afford the corresponding substituted pyridines.

The regioselectivity of organometallic addition is influenced by the nature of the organometallic reagent and the presence of activating groups on the pyridine ring. Hard nucleophiles, like organolithium reagents, tend to attack the C2 position.

Activation of the pyridine ring, for instance, by N-acylation to form a pyridinium (B92312) salt, significantly enhances its reactivity towards organometallic nucleophiles.

Activation of the Pyridine Ring

Several strategies can be employed to enhance the reactivity of the pyridine ring towards nucleophilic attack.

Pyridine N-Oxides

Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common and effective method to activate the ring for both nucleophilic and electrophilic substitution. The N-oxide functionality increases the electron deficiency at the C2 and C4 positions, making them more susceptible to nucleophilic attack. A common application is the introduction of a nucleophile at the C2 or C4 position, followed by deoxygenation to yield the substituted pyridine.

Lewis Acid Activation

Lewis acids can coordinate to the nitrogen atom of the pyridine ring, which increases the ring's electron deficiency and enhances its reactivity towards nucleophiles. This approach offers a milder alternative for promoting nucleophilic substitution reactions.

Quantitative Data

The following tables summarize key quantitative data for various nucleophilic substitution reactions on pyridine derivatives.

Table 1: Yields of 2-Aminopyridine Synthesis via the Chichibabin Reaction and Related Methods.

| Pyridine Derivative | Reagent and Conditions | Product | Yield (%) | Reference |

| Pyridine | NaNH₂, Toluene, 110 °C | 2-Aminopyridine | 70-80 | |

| Pyridine | NaNH₂, Xylene, reflux | 2-Aminopyridine | ~70 | |

| 4-Methylpyridine | NaNH₂, Toluene, 110 °C | 2-Amino-4-methylpyridine | 85 | |

| Pyridine N-oxide | TsCl, t-BuNH₂, then TFA | 2-Aminopyridine | 85 | |

| Pyridine N-oxide | Pyridine, TFAA, then Hydrazine | 2-Aminopyridine | 95 |

Table 2: Kinetic Data for SNAr Reactions of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol.

| 2-Substituent | Overall third-order rate constant (25°C, M⁻²s⁻¹) | Relative rate at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| -CN | 1.1 x 10⁻¹ | 48 | 12.3 | -21.9 |

| -F | 2.3 x 10⁻³ | 1.0 | 14.7 | -19.9 |

| -Cl | 2.3 x 10⁻³ | 1.0 | 17.5 | -10.2 |

| -Br | 2.2 x 10⁻³ | 0.96 | 17.6 | -10.1 |

| -I | 2.0 x 10⁻³ | 0.87 | 17.6 | -10.3 |

Experimental Protocols

General Procedure for the Chichibabin Reaction

-

Materials: Pyridine, sodium amide, anhydrous toluene (or xylene).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add pyridine and anhydrous toluene.

-

Heat the solution to reflux.

-

Carefully add sodium amide in portions to the refluxing solution. The reaction is exothermic and will evolve hydrogen gas.

-

Continue refluxing for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen evolution.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to afford 2-aminopyridine.

-

General Procedure for SNAr of a Chloropyridine with an Amine

-

Materials: 2-Chloropyridine, amine, potassium fluoride, water.

-

Procedure:

-

To a reaction vial, add the 2-chloropyridine, the desired amine, and potassium fluoride.

-

Add water as the solvent.

-

Seal the vial and heat the mixture at 100 °C for 17 hours.

-

After cooling to room temperature, quench the reaction with an aqueous potassium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., isopropyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The nucleophilic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of functionalized molecules with significant applications in medicinal chemistry and materials science. The prevalence of the SNAr mechanism, the unique hydride displacement in the Chichibabin reaction, and the utility of organometallic reagents provide a versatile toolkit for the synthetic chemist. A comprehensive understanding of the underlying mechanisms, regiochemical preferences, and methods for ring activation is paramount for the successful design and execution of synthetic strategies targeting novel pyridine-based compounds.

The Biological Versatility of 3-Chloro-2-hydrazinopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Anticancer, Antimicrobial, and Enzyme Inhibitory Activities

Introduction

Derivatives of 3-chloro-2-hydrazinopyridine represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. The strategic placement of a reactive hydrazine (B178648) group and a chlorine atom on the pyridine (B92270) ring allows for diverse chemical modifications, leading to the synthesis of novel molecules with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives for researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature and patents, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, is typically synthesized via a nucleophilic aromatic substitution reaction. The most common method involves the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) in a suitable polar solvent.[1] The hydrazine group provides a reactive site for condensation reactions with various aldehydes and ketones to form a diverse library of hydrazone derivatives, also known as Schiff bases.[1] This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis and derivatization of this compound.

Biological Activities and Data

The diverse structures of this compound derivatives have led to a wide array of reported biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Hydrazone derivatives are a well-established class of compounds with potent cytotoxic effects against various cancer cell lines. While extensive quantitative data for direct derivatives of this compound is still emerging, studies on analogous hydrazone structures demonstrate their significant potential. The proposed mechanism of action often involves the induction of apoptosis.

The following table summarizes the in vitro anticancer activity of some hydrazide-hydrazone derivatives against various human cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound but illustrate the anticancer potential of the broader hydrazone class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 3h | PC-3 (Prostate) | 1.32 | Paclitaxel |

| MCF-7 (Breast) | 2.99 | Paclitaxel | |

| HT-29 (Colon) | 1.71 | Paclitaxel | |

| 17 | SH-SY5Y (Neuroblastoma) | 2.9 | - |

| Kelly (Neuroblastoma) | 1.3 | - | |

| MCF-7 (Breast) | 14.1 | - | |

| MDA-MB-231 (Breast) | 18.8 | - | |

| 2f | Colo-205 (Colon) | 50.0 | Doxorubicin |

| 2m | Colo-205 (Colon) | 20.5 | Doxorubicin |

| 2k | HepG2 (Hepatocellular) | 30.5 | Doxorubicin |

| 2p | HepG2 (Hepatocellular) | 35.9 | Doxorubicin |

| 2s | HepG2 (Hepatocellular) | 20.8 | Doxorubicin |

Data sourced from studies on various hydrazide-hydrazone derivatives.[2][3][4]

One of the key mechanisms of anticancer activity for many compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptotic pathway.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. A Chinese patent describes the fungicidal activity of a series of these derivatives against various plant pathogens.

The table below presents the percentage inhibition of fungal growth by specific this compound derivatives at a concentration of 100 µg/mL.

| Compound ID | Fungal Species | Inhibition Rate (%) |

| Derivative 1 | Puccinia tomato | 82.54 |

| Derivative 2 | Fusarium oxysporum | 71.11 |

| Derivative 3 | Cucumber wilt | 71.11 |

Data sourced from Chinese Patent CN105418496A.[5]

Furthermore, studies on other hydrazone derivatives have reported their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains, highlighting the broad antimicrobial potential of this class of compounds.

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Isoniazid Schiff Bases | Candida albicans | 0.037 (mM) |

| Escherichia coli | 1.55 (mM) | |

| Pyridine-Thiazole Hybrids | Staphylococcus aureus | - |

| Escherichia coli | - | |

| Hydrazide-Hydrazones | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Klebsiella pneumoniae | 12.5 |

Data sourced from various studies on hydrazone and Schiff base derivatives.[5][6][7]

The following diagram illustrates a conceptual workflow for the screening of novel this compound derivatives for their biological activity.

Enzyme Inhibition

Certain hydrazone derivatives have been shown to be effective enzyme inhibitors. For example, some have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

| Compound Class | Enzyme | IC50 (µM) |

| Hydrazone Derivative 2a | hMAO-A | 0.342 |

| Hydrazone Derivative 2b | hMAO-A | 0.028 |

Data sourced from a study on hydrazone derivatives as MAO inhibitors.[3]

The mechanism of acetylcholinesterase inhibition is depicted in the diagram below.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent)

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds

-

Known AChE inhibitor (e.g., Donepezil) as a positive control

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the AChE solution to initiate the pre-incubation (typically 15 minutes at room temperature).

-

Reaction Initiation: Add the ATCI solution to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition compared to the control without the inhibitor. Calculate the IC50 value from the dose-response curve.

Conclusion

This compound derivatives are a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and potential for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make them attractive candidates for further drug discovery and development efforts. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future studies focusing on the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo evaluations are warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]

- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105418496A - this compound derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Chlorantraniliprole and Cyantraniliprole: Focusing on the Core Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of two key second-generation anthranilic diamide (B1670390) insecticides, Chlorantraniliprole and Cyantraniliprole. The focus of this document is the synthesis of their crucial shared precursor scaffold, substituted 2-amino-3-methylbenzoic acid, and its subsequent conversion to the final active ingredients. Detailed experimental methodologies, quantitative data, and process diagrams are presented to facilitate understanding and replication in a research and development setting.

The Core Precursor: Substituted 2-Amino-3-methylbenzoic Acid

The foundational building block for the synthesis of both Chlorantraniliprole and Cyantraniliprole is a substituted 2-amino-3-methylbenzoic acid. The specific precursor dictates the final product:

-

For Chlorantraniliprole: 2-amino-5-chloro-3-methylbenzoic acid

-

For Cyantraniliprole: 2-amino-5-cyano-3-methylbenzoic acid

The synthesis of these precursors is a critical step in the overall manufacturing process, and various routes have been developed to optimize yield, purity, and cost-effectiveness.

Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

A common and effective method for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid involves the direct chlorination of 2-amino-3-methylbenzoic acid.

Experimental Protocol: Chlorination of 2-amino-3-methylbenzoic acid.

-

Reaction Setup: In a 1-liter four-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 87.3g (0.577 mol) of 2-amino-3-methylbenzoic acid and 350 ml of N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred suspension, add 56.8g (0.288 mol) of dichlorohydantoin and 0.87g of benzoyl peroxide, which acts as a radical initiator.

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour. Monitor the reaction progress using liquid chromatography (LC) until the starting material is consumed (area normalization < 0.3%).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 400 ml of ice water to precipitate the product.

-

Purification: Filter the resulting white solid and wash it with 100 ml of water. Dry the solid to obtain 2-amino-5-chloro-3-methylbenzoic acid.

Quantitative Data for 2-amino-5-chloro-3-methylbenzoic acid Synthesis

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide | DMF | 100 | 1 | 87.0 | 99.3 | 240-243 |

| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide | - | DMF | Reflux | 3 | 83 | - | - |

Synthesis of 2-amino-5-cyano-3-methylbenzoic acid

The synthesis of the cyano-substituted precursor often proceeds through a halogenated intermediate, followed by cyanation.

Experimental Protocol: Two-step synthesis of 2-amino-5-cyano-3-methylbenzoic acid.

Step 1: Synthesis of 2-amino-5-iodo-3-methylbenzoic acid

-

Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer, dissolve 200g (1.32 mol) of 2-amino-3-methylbenzoic acid in 700 mL of DMF.

-

Addition of Reagents: Heat the solution to 68°C and slowly add 300g (1.33 mol) of N-Iodosuccinimide (NIS).

-

Reaction Conditions: Stir the reaction mixture at 75°C for 3 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into 1 liter of ice water and stir for 3 hours. Filter the resulting grey solid and dry to obtain 2-amino-5-iodo-3-methylbenzoic acid.

Step 2: Cyanation to 2-amino-5-cyano-3-methylbenzoic acid

-

Reaction Setup: In a 2-liter flask, add 138.5g (0.5 mol) of 2-amino-5-iodo-3-methylbenzoic acid and 58.2g (0.65 mol) of cuprous cyanide to 1 liter of DMF.

-

Reaction Conditions: Heat the mixture in an oil bath to 145°C and maintain for 6 hours.

-

Work-up and Purification: After the reaction, remove

Solubility Profile of 3-Chloro-2-hydrazinopyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2-hydrazinopyridine is a solid, typically an off-white to pale yellow crystalline powder, which exhibits solubility in a range of common organic solvents.[1][2] This solubility is attributed to the presence of both polar (hydrazine) and non-polar (chloropyridine ring) functionalities within its molecular structure, allowing for effective interaction with various solvent types.[2] Understanding its solubility is critical for optimizing reaction conditions, purification processes like recrystallization, and formulation development in medicinal and agricultural chemistry. This guide presents established methodologies for researchers to quantitatively assess its solubility in solvents of interest.

Qualitative Solubility Data

Based on available chemical data sheets and supplier information, the solubility of this compound in various organic solvents has been qualitatively described. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and quantitative determination is recommended for any rigorous application.

| Solvent | Qualitative Solubility | Source |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly Soluble | |

| Water | Slightly Soluble / Limited | [1][2] |

Quantitative Solubility Data (Hypothetical)

As precise, publicly available quantitative data is limited, the following table is presented as a template for researchers to populate with their own experimental findings. The values are for illustrative purposes only and should not be considered factual. The subsequent sections detail the protocols to generate such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Experimental Value] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies that can be employed for this compound.

Gravimetric Method (Equilibrium Shake-Flask Method)

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to the point of saturation.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a watch glass or aluminum pan). Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

-

Residue Weighing: Once the solvent is completely removed, place the container with the solid residue in a drying oven or desiccator until a constant weight is achieved. Weigh the container with the dried solute.

-

Calculation:

-

Mass of solute = (Weight of container + residue) - (Weight of empty container)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100

-

UV-Visible Spectrophotometry Method

This method is suitable as pyridine-containing compounds typically exhibit UV absorbance. It is faster than the gravimetric method but requires the establishment of a calibration curve.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials from the Gravimetric Method (for preparing the saturated solution)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of at least five standard solutions with decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent by scanning the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-hydrazinopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-hydrazinopyridine is a critical heterocyclic building block in the synthesis of a wide range of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a hydrazine (B178648) group at the 2-position and a chlorine atom at the 3-position, makes it a versatile intermediate.[2] Notably, it is a key precursor for the synthesis of ryanodine (B192298) receptor modulators, such as the commercially significant insecticides Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole.[2][3][4] The synthesis from 2,3-dichloropyridine (B146566) proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in pyridine (B92270) chemistry.[1] This protocol provides a detailed method for this synthesis, offering high yields and purity.[5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

In the reaction between 2,3-dichloropyridine and hydrazine, the chlorine atom at the C2 position is selectively substituted. The C2 position is more activated towards nucleophilic attack than the C3 position.[1] This regioselectivity is due to the electron-withdrawing nature of the adjacent pyridine nitrogen atom, which effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the attack at the C2 position.[1]

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods that demonstrate high yield and purity.[4][5]

Materials and Reagents

-

2,3-Dichloropyridine

-

Hydrazine hydrate (B1144303) (≥80%)

-

Polar solvent (e.g., Ethanol, Methanol, DMF, DMAC, or THF)[5]

-

Water (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filtration apparatus

-

Vacuum drying oven

Procedure

-

Reaction Setup: In a round-bottom flask, add 2,3-dichloropyridine and hydrazine hydrate. A typical molar ratio of 2,3-dichloropyridine to hydrazine hydrate is between 1:4 and 1:10.[1][5]

-

Solvent Addition: Add a polar solvent such as ethanol. The mass ratio of hydrazine hydrate to the polar solvent is typically in the range of 1:0.05 to 1:0.25.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 to 14 hours.[1][5] Reaction progress can be monitored using LC-MS.[1]

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[5]

-

Filtration: Collect the solid precipitate by suction filtration using a Buchner funnel.[1][5]

-

Washing: Wash the collected solid thoroughly with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1][5]

-

Drying: Dry the final product in a vacuum oven at approximately 60°C until a constant weight is achieved to yield this compound as a white to light brownish crystalline solid.[1][6]

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data from various reported protocols.

Table 1: Reaction Conditions for Synthesis of this compound

| Parameter | Value | Reference |

| Molar Ratio (Dichloropyridine:Hydrazine) | 1:4 - 1:6 | [5] |

| Molar Ratio (Dichloropyridine:Hydrazine) | 1:10 | [1] |

| Solvent | Ethanol, Methanol, DMF, DMAC, THF | [5] |

| Reaction Temperature | Reflux | [1][5] |

| Reaction Time | 4 - 8 hours | [5] |

| Reaction Time | 14 hours | [1] |

Table 2: Product Characterization and Yield

| Parameter | Value | Reference |

| Yield | 92.8% - 99% | [1][5] |

| Purity (HPLC) | 98.46% - 99.76% | [6] |

| Appearance | White to Light Brownish Crystalline Powder | [6] |

| Melting Point | 162.7 - 165.7 °C | [6] |

| Molecular Formula | C₅H₆ClN₃ | [7] |

| Molecular Weight | 143.57 g/mol | [7] |

Applications in Drug Development and Agrochemicals

This compound is a cornerstone intermediate for creating bioactive molecules.[8]

-

Agrochemicals: It is an essential precursor for modern insecticides like Chlorantraniliprole and Cyantraniliprole, which exhibit high efficacy and low toxicity to mammals.[4][7]

-

Pharmaceuticals: The reactive hydrazine group allows for condensation reactions to form hydrazones, a class of compounds with diverse biological activities.[2][8] This makes it a valuable starting material for developing novel therapeutic agents, including potential anti-cancer drugs.[8]

-

Fused Heterocycles: The compound's dual reactivity is leveraged to construct various fused heterocyclic systems, such as triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 22841-92-5 | Benchchem [benchchem.com]

- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. chemimpex.com [chemimpex.com]

Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine: A Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(3-Chloropyridin-2-yl)hydrazine, a key intermediate in the production of insecticides such as Rynaxypyr (Chlorantraniliprole).[1][2][3] The synthesis is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303). This application note includes a comprehensive experimental procedure, a summary of reaction parameters from various literature sources, and a visual representation of the synthesis workflow.

Introduction

1-(3-Chloropyridin-2-yl)hydrazine is a heterocyclic compound of significant interest in the agrochemical industry. Its synthesis is a critical step in the manufacturing of potent insecticides. The most common and direct route involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, where the chlorine atom at the C2 position, activated by the adjacent ring nitrogen, is selectively displaced by the hydrazine nucleophile.[4] This process offers a reliable method for obtaining the desired product in good yields.

Chemical Reaction Scheme

The synthesis proceeds via the following reaction:

Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices and published methods.[1][4][5]

Materials:

-

2,3-Dichloropyridine (C₅H₃Cl₂N)

-

Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)

-

Ethanol (C₂H₅OH), absolute

-

Tetrahydrofuran (B95107) (THF), for recrystallization (optional)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloropyridine (1.0 eq) in ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (4.0-10.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the crude product under vacuum.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as tetrahydrofuran (THF) or ethanol.[1]

Safety Precautions:

-

Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

2,3-Dichloropyridine is a hazardous substance. Avoid inhalation and contact with skin and eyes.

Data Presentation

The following table summarizes various reported reaction conditions and yields for the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine.

| Starting Material (eq) | Hydrazine Hydrate (eq) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 10 | Ethanol | 2 | 65 | [1] |

| 1 | 10 | None | 14 | 92.8 | [4] |

| 1 | 4-6 | Polar Solvents* | 4-8 | 95-99 | [5] |

| 1 | 12 | Tetrahydrofuran | 12 | 82 | [6] |

*Polar solvents mentioned include methanol, ethanol, dimethylformamide, dimethylacetamide, and tetrahydrofuran, or a mixture thereof.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine.

Caption: Workflow for the synthesis of 1-(3-Chloropyridin-2-yl)hydrazine.

References

- 1. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. A kind of preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1h-pyrazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: Condensation Reaction of 3-Chloro-2-hydrazinopyridine with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydrazinopyridine is a highly versatile heterocyclic building block in organic and medicinal chemistry.[1] Its unique structure, featuring a reactive hydrazine (B178648) group and a modifiable chloro-substituted pyridine (B92270) ring, makes it an excellent precursor for the synthesis of a wide array of novel compounds.[1] One of the most fundamental and widely utilized transformations of this intermediate is its condensation reaction with aromatic aldehydes. This reaction yields N'-arylidene-3-chloro-2-hydrazinopyridines, a class of Schiff bases (or hydrazones), which serve as crucial scaffolds in the development of new therapeutic agents and agrochemicals.[1][2][3]

The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to influence a molecule's solubility, basicity, and hydrogen bonding capacity.[1] The Schiff base linkage (-N=CH-) is also of significant interest due to its prevalence in biologically active molecules. Derivatives of hydrazones are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent condensation with aromatic aldehydes, along with data presentation and visualizations to guide researchers in this field.

General Reaction Scheme

The condensation reaction proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage.

References

- 1. This compound | 22841-92-5 | Benchchem [benchchem.com]

- 2. pipzine-chem.com [pipzine-chem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

Application Notes and Protocols for the Preparation of Hydrazone Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the azomethine group (-NHN=CH-).[1] They have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[2][3] The ease of their synthesis and the modular nature of their structure, allowing for the introduction of diverse functional groups, make them attractive scaffolds for the development of novel therapeutic agents.[4] These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of hydrazone derivatives for medicinal chemistry research.

I. Synthesis of Hydrazone Derivatives

The most common method for the synthesis of hydrazones is the condensation reaction between a hydrazide and an aldehyde or ketone.[5] This reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid.

General Synthesis Workflow

The overall workflow for the synthesis and evaluation of hydrazone derivatives is depicted below.

Caption: General workflow for hydrazone synthesis and evaluation.

Experimental Protocol: Synthesis of Isonicotinoylhydrazone Derivatives

This protocol describes the synthesis of isonicotinoylhydrazones, a prominent class of hydrazones with diverse biological activities.[1]

Materials:

-

Isoniazid (Isonicotinic acid hydrazide)

-

Substituted benzaldehyde (B42025) (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Ethanol

-

Glacial acetic acid

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

In a round-bottom flask, dissolve 2 mmol of the desired substituted benzaldehyde in ethanol.

-

To this solution, add 2 mmol of isoniazid.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2.5 to 3 hours), cool the reaction mixture to room temperature.[1]

-

Filter the resulting precipitate using a Buchner funnel and wash it with cold distilled water.

-

Dry the crude product.

-

Further purify the product by washing it twice with a 30% ethyl acetate:hexane solution to obtain the desired isonicotinoylhydrazone derivative.[1]

Characterization:

The structure of the synthesized hydrazone derivatives should be confirmed using spectroscopic techniques such as:

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

II. Biological Evaluation of Hydrazone Derivatives

Anticancer Activity

The cytotoxic effects of hydrazone derivatives against various cancer cell lines are commonly evaluated using the MTT assay.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone 12 | K-562 (Chronic Myeloid Leukemia) | 0.03 | [6] |

| MCF-7 (Breast Cancer) | 0.23 | [6] | |

| Hydrazone 14 | K-562 (Chronic Myeloid Leukemia) | 0.05 | [6] |

| MCF-7 (Breast Cancer) | 0.23 | [6] | |

| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [7] |

| Kelly (Neuroblastoma) | 1.3 | [7] | |

| MCF-7 (Breast Cancer) | 14.1 | [7] | |

| MDA-MB-231 (Breast Cancer) | 18.8 | [7] | |

| Tetracaine Hydrazone 2m | Colo-205 (Colon Cancer) | 20.5 | [8] |

| Tetracaine Hydrazone 2s | HepG2 (Liver Cancer) | 20.8 | [8] |

| Hydrazone GH11 | Colon Cancer Cells (HTC116, HT-29, LoVo) | ~0.5 | [9] |